molecular formula C15H11NO2S2 B3156175 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid CAS No. 82145-84-4

4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid

Cat. No. B3156175
CAS RN: 82145-84-4
M. Wt: 301.4 g/mol
InChI Key: XAZGUJUGDDLSEK-UHFFFAOYSA-N
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Description

“4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid” is a chemical compound with the empirical formula C15H11NO2S2 . It has a molecular weight of 301.38 . This compound is typically in a solid state .


Molecular Structure Analysis

The molecular structure of “4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid” consists of a benzothiazole ring attached to a benzoic acid group via a sulfur atom and a methylene group . The SMILES string representation of this compound is O=C(O)C(C=C1)=CC=C1CSC2=NC3=CC=CC=C3S2 .


Physical And Chemical Properties Analysis

“4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid” is a solid compound . It has a molecular weight of 301.38 . The compound’s InChI key is XAZGUJUGDDLSEK-UHFFFAOYSA-N .

Scientific Research Applications

Importance in Medicinal Chemistry

Benzothiazole derivatives, including 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid, exhibit a broad spectrum of pharmacological activities, which positions the benzothiazole scaffold as a pivotal moiety in medicinal chemistry. These compounds are known for their anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-cancer activities, making them crucial in the development of therapeutic agents. Structural Activity Relationship (SAR) studies indicate that substitution on the benzothiazole ring, particularly at the C-2 and C-6 positions, is key to enhancing biological activity. This versatility underlines the importance of benzothiazole compounds in drug discovery and development (Bhat & Belagali, 2020).

Therapeutic Potentials and Patent Landscape

The therapeutic potentials of benzothiazole derivatives, including cancer treatment, are well-documented in various patents filed between 2010 and 2014. These patents highlight the significant role of benzothiazole derivatives as chemotherapeutic agents, showcasing their diverse biological activities. The structural simplicity and synthetic accessibility of the 2-arylbenzothiazole moiety, in particular, have spurred interest in the development of new anticancer agents. This ongoing research and patenting activity reflect the growing importance of benzothiazole derivatives in addressing a wide array of human diseases and disorders (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Future Directions

The future directions for research on “4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, some benzothiazole derivatives have shown promise in medical research due to their biological activities .

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-14(18)11-7-5-10(6-8-11)9-19-15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZGUJUGDDLSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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